molecular formula C24H23NO5 B11375636 N-(4-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(4-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11375636
M. Wt: 405.4 g/mol
InChI Key: FOGILDTYEBHXCN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a furochromen core (a fused furanocoumarin system) substituted with three methyl groups at positions 2, 3, and 5, and a 4-methoxybenzyl acetamide side chain at position 4. Psoralen derivatives are widely studied for their biological activities, including phototherapeutic, antifungal, and receptor-modulating properties .

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C24H23NO5/c1-13-15(3)29-21-11-22-19(9-18(13)21)14(2)20(24(27)30-22)10-23(26)25-12-16-5-7-17(28-4)8-6-16/h5-9,11H,10,12H2,1-4H3,(H,25,26)

InChI Key

FOGILDTYEBHXCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=C(C=C4)OC)C)C

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide (CAS No. 853900-53-5) is a synthetic compound with a complex structure that belongs to the class of furochromenes. Its unique molecular architecture positions it as a candidate for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23NO5, with a molecular weight of 405.44 g/mol. The compound features a furochromene core, which is known for its diverse biological activities.

Structural Formula

N 4 methoxybenzyl 2 2 3 5 trimethyl 7 oxo 7H furo 3 2 g chromen 6 yl acetamide\text{N 4 methoxybenzyl 2 2 3 5 trimethyl 7 oxo 7H furo 3 2 g chromen 6 yl acetamide}

Antioxidant Activity

Research indicates that compounds within the furochromene class exhibit significant antioxidant properties. A study evaluating similar derivatives showed that they effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity is attributed to the presence of hydroxyl groups in the structure which can donate electrons to free radicals.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key mediators in inflammatory pathways. For instance, compounds structurally related to this derivative have shown moderate inhibition against COX-2 and LOX enzymes with IC50 values ranging from 10 to 20 µM .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. A notable study indicated that derivatives similar to this compound exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .

Enzyme Inhibition Studies

The compound's effectiveness as an enzyme inhibitor has been assessed through kinetic studies. For example:

Enzyme TargetIC50 Value (µM)
AChE19.2
BChE13.2
COX-2Moderate
LOX-15Moderate

These results highlight the potential of this compound as a multi-targeted therapeutic agent .

Case Studies

  • Study on Cholinesterase Inhibition : A series of furochromene derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found that certain modifications in the structure significantly enhanced inhibitory activity against these enzymes, suggesting that this compound could be optimized for better efficacy .
  • Evaluation Against Cancer Cell Lines : Another research project focused on the cytotoxic effects of various furochromene derivatives on cancer cell lines. The findings revealed that compounds with similar structural features to this compound exhibited significant antiproliferative effects against MCF-7 cells with IC50 values below 20 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide with structurally or functionally related compounds from the evidence. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Compound Name Core Structure Substituents Yield Melting Point (°C) Molecular Formula Key Biological Activity Reference
This compound (Target) Furo[3,2-g]chromen 2,3,5-Trimethyl; 6-(4-methoxybenzyl acetamide) N/A N/A C25H23NO5 (hypothetical) Inferred antifungal/photoactive
N-(4-Methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Furo[3,2-g]chromen 2,3,5-Trimethyl; 6-(4-methylbenzyl propanamide) N/A N/A C26H25NO4 Unspecified (structural analog)
N-((3-Fluorophenyl)carbamothioyl)-2-(5-methyl-7-oxo-3-(p-tolyl)-7H-furo[3,2-g]chromen-6-yl)acetamide (II-13) Furo[3,2-g]chromen 5-Methyl; 3-(p-tolyl); 6-(sulfonohydrazide acetamide) 82% 225–226 C28H22FN2O4S Fungicidal activity
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) Imidazo[2,1-b]thiazole-pyridine 4-Methoxybenzyl piperazine; phenylimidazothiazole 78% 92–94 C30H30N6O2S Unspecified (receptor ligand potential)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl; 3-methyl; 4-bromophenyl acetamide N/A N/A C21H19BrN4O3 FPR2 agonist (calcium mobilization)

Structural and Functional Insights

Substituent Effects on Activity: Methoxy vs. Methyl Groups: The 4-methoxybenzyl group in the target compound may enhance solubility compared to the 4-methylbenzyl analog () due to methoxy's electron-donating nature. Acetamide vs. Propanamide Linkers: The acetamide linker in the target compound is shorter than the propanamide in ’s analog, which could influence binding affinity to biological targets (e.g., enzymes or receptors) .

Biological Activity Trends: Fungicidal Potential: Sulfonohydrazide derivatives like II-13 exhibit strong fungicidal activity (82–93% yields, high melting points >225°C), suggesting that the target compound’s furochromen core and acetamide side chain may similarly contribute to antifungal properties . Receptor Modulation: Pyridazinone derivatives () with methoxybenzyl groups act as FPR2 agonists, implying that the target compound’s 4-methoxybenzyl moiety could facilitate receptor interactions if tested .

Synthetic Feasibility :

  • Yields for related acetamide derivatives (e.g., 70–93% in and ) indicate that the target compound’s synthesis is likely achievable via established routes, such as coupling 7-oxo-furochromen acetic acid with 4-methoxybenzylamine .

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